(7-Chlorochromane-4,4-diyl)dimethanol

Description

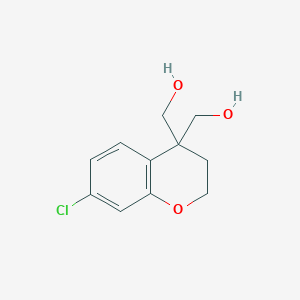

(7-Chlorochromane-4,4-diyl)dimethanol is a chlorinated chromane derivative featuring a bicyclic chromane backbone (benzopyran structure) substituted with a chlorine atom at the 7-position and two hydroxymethyl groups at the 4,4-positions. Chromane derivatives are known for their diverse biological and material applications, ranging from pharmaceuticals to fluorescent sensors. The chlorine substituent likely enhances lipophilicity and influences electronic properties, while the diol groups contribute to hydrogen bonding and solubility characteristics.

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

[7-chloro-4-(hydroxymethyl)-2,3-dihydrochromen-4-yl]methanol |

InChI |

InChI=1S/C11H13ClO3/c12-8-1-2-9-10(5-8)15-4-3-11(9,6-13)7-14/h1-2,5,13-14H,3-4,6-7H2 |

InChI Key |

UMKFEFLYVSSFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1(CO)CO)C=CC(=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds :

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol hydrochloride (Pyridoxine hydrochloride): A pyridine-based dimethanol derivative used in pharmaceuticals (e.g., Xonvea tablets). Its hydroxymethyl groups and aromatic ring enable high solubility in water and ethanol, critical for drug formulation .

(2-Phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol: An oxazole derivative with demonstrated antibacterial activity. The oxazole ring and phenyl group enhance stability and interaction with biological targets .

[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: Features an oxazole ring with a phenethyl substituent, showing solubility >35.3 µg/mL at pH 7.4, suitable for aqueous applications .

(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol (TN): A fluorescent probe for cerium(III) detection, leveraging the oxazolidine ring’s coordination capacity and the dimethanol group’s solubility .

Structural Contrasts :

- Substituents: The 7-chloro group in (7-Chlorochromane-4,4-diyl)dimethanol may increase electron-withdrawing effects compared to methyl or phenyl groups in analogs, altering reactivity and binding affinity.

Physicochemical Properties

Notes:

- Solubility trends correlate with backbone polarity: Pyridoxine hydrochloride’s pyridine ring and ionic nature enhance water solubility, while oxazole/chromane derivatives exhibit moderate solubility in organic solvents.

- The chlorine atom in the target compound may reduce aqueous solubility compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.